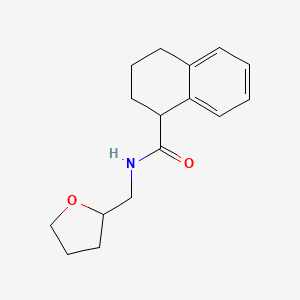
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydronaphthalene derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It has also been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases. In the immune system, it modulates the production of cytokines and chemokines, which are involved in the regulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its potential therapeutic applications in various fields. It also has a relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One direction is to elucidate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route. Additionally, it can be studied in combination with other compounds to enhance its therapeutic effects. Finally, it can be studied for its potential as a diagnostic tool in various diseases.
Conclusion
In conclusion, N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a relatively simple synthesis method and has been studied in various fields such as cancer research, neurology, and immunology. While its mechanism of action is not fully understood, it has been shown to modulate various signaling pathways and inhibit the activity of enzymes. Its potential advantages and limitations for lab experiments have been discussed, and several future directions for its study have been identified.
Métodos De Síntesis
The synthesis of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with oxirane-2-methanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with ammonia to obtain N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, it has been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. In neurology, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(17-11-13-7-4-10-19-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-2,5,8,13,15H,3-4,6-7,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZVZJZPVUTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
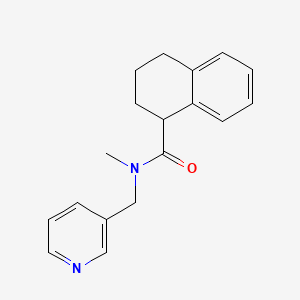
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
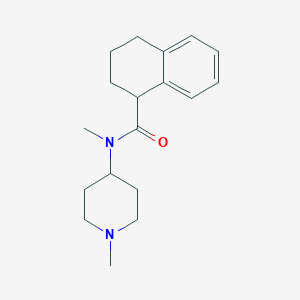
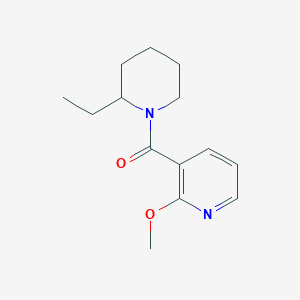
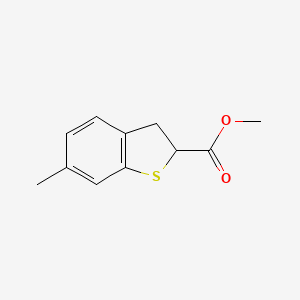
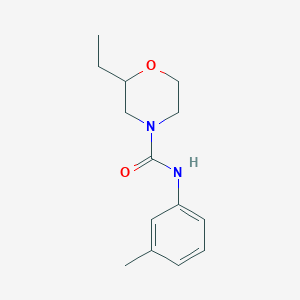
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)